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Compound of Interest

Compound Name: 2-Oxocyclopentanecarboxylic acid

Cat. No.: B146286 Get Quote

An In-depth Technical Guide on the Chemical Properties of 2-Oxocyclopentanecarboxylic
Acid

Introduction
2-Oxocyclopentanecarboxylic acid (CAS No. 50882-16-1) is an organic compound featuring

a five-membered cyclopentane ring functionalized with both a ketone and a carboxylic acid

group.[1] This bifunctional nature makes it a versatile building block in organic synthesis and a

molecule of significant interest in mechanistic studies.[1][2] Its structure, particularly the β-keto

acid motif, gives rise to unique chemical properties, most notably a rich keto-enol tautomerism.

[3] This guide provides a comprehensive overview of its chemical and physical properties,

reactivity, and spectroscopic signature, tailored for researchers and professionals in chemical

and pharmaceutical development.

Chemical and Physical Properties
The compound is typically a white to light beige solid and is soluble in polar organic solvents

like chloroform and methanol.[1][4] The presence of both a hydrogen bond donor (carboxylic

acid) and acceptor (carbonyl and carboxylic acid) suggests it is capable of forming strong

intermolecular hydrogen bonds, influencing its physical state and solubility.[1]

Caption: Structure of 2-Oxocyclopentanecarboxylic Acid.
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The following tables summarize the key identifiers and computed physical properties for 2-
Oxocyclopentanecarboxylic acid.

Identifier Value Reference

CAS Number 50882-16-1 [1][5][6]

Molecular Formula C₆H₈O₃ [1][5][7]

Molecular Weight 128.13 g/mol [5][7]

IUPAC Name
2-oxocyclopentane-1-

carboxylic acid
[5]

Synonyms

2-Carboxycyclopentanone,

Cyclopentanone-2-carboxylic

acid

[1][4]

Physical Property Value Reference

Appearance White to Light Beige Solid [4]

Boiling Point 301 °C (Predicted) [4]

Flash Point 150 °C (Predicted) [4]

Density 1.314 g/cm³ (Predicted) [4]

pKa (Predicted) 3.60 ± 0.20 [4]

XLogP3-AA 0.7 [5]

Topological Polar Surface Area 54.4 Å² [5]

Keto-Enol Tautomerism
Like most β-carbonyl compounds, 2-Oxocyclopentanecarboxylic acid exists in equilibrium

with its enol tautomer.[3][8] This equilibrium is fundamental to its reactivity. The interconversion

can be catalyzed by either acid or base.[8][9]

Caption: Keto-Enol equilibrium of 2-Oxocyclopentanecarboxylic acid.
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A detailed study using flash photolysis techniques provided precise measurements of the

acidity and equilibrium constants for the keto-enol system in aqueous solution.[3] The enol form

is generated by the hydration of 2-ketocyclopentylideneketene, which then isomerizes to the

more stable keto form.[3]

Acidity and Equilibrium Constants
The presence of two acidic protons (carboxylic and enolic) and the keto-enol equilibrium leads

to a complex system. The experimentally determined acidity (pQa) and keto-enol equilibrium

(pKE) constants are summarized below.

Constant Description
Value (Ionic
Strength = 0.10 M)

Reference

pQa,K

Acidity constant of the

keto form's carboxylic

acid group

3.67 [3]

pQa,E

Acidity constant of the

enol form's carboxylic

acid group

4.16 [3]

pQaE

Acidity constant of the

enol form's hydroxyl

group

12.41 [3]

pKE

Keto-enol equilibrium

constant (un-ionized

carboxylic acid)

2.51 [3]

pK'E

Keto-enol equilibrium

constant (ionized

carboxylate)

3.00 [3]

These values indicate that the keto form is more acidic than the enol form at the carboxylic acid

position and that the keto tautomer is significantly favored at equilibrium.[3]
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The dual functionality of 2-Oxocyclopentanecarboxylic acid dictates its chemical behavior,

allowing it to undergo reactions typical of both ketones and carboxylic acids.[2]

Key Reactions
Decarboxylation: As a β-keto acid, it readily undergoes decarboxylation upon heating,

particularly in the presence of an acid catalyst, to yield cyclopentanone.[10] This reaction

proceeds through a cyclic transition state involving the enol intermediate.

Esterification: The carboxylic acid group can be esterified by reacting with an alcohol under

acidic conditions.[2] The resulting esters, such as ethyl 2-oxocyclopentanecarboxylate, are

common synthetic intermediates.[11]

Reduction: The ketone group can be selectively reduced to a hydroxyl group using reducing

agents like sodium borohydride or lithium aluminum hydride, forming 2-

hydroxycyclopentanecarboxylic acid.[2]

Condensation Reactions: The α-protons are acidic and can be removed by a base to form an

enolate, which can then participate in various condensation reactions.[2]

2-Oxocyclopentanecarboxylic Acid

Cyclopentanone
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(Decarboxylation)

Ethyl 2-Oxocyclopentanecarboxylate

 Ethanol, H⁺

(Esterification)
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 NaBH₄

(Reduction)

Click to download full resolution via product page

Caption: Major reaction pathways of 2-Oxocyclopentanecarboxylic acid.

Experimental Protocols
Synthesis via Oxidation
A common laboratory synthesis involves the oxidation of a suitable precursor.[2]
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Protocol: Oxidation of Cyclopentane-1,2-diol

Dissolution: Dissolve cyclopentane-1,2-diol in a suitable solvent, such as acetone or a

biphasic mixture of water and an organic solvent.

Oxidant Addition: Cool the solution in an ice bath. Slowly add a strong oxidizing agent (e.g.,

Jones reagent (CrO₃/H₂SO₄) or potassium permanganate) dropwise while maintaining the

temperature below 10 °C.

Reaction: Stir the mixture vigorously for several hours at room temperature, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Workup: Quench the reaction by adding isopropanol to consume excess oxidant. Filter the

mixture to remove inorganic salts.

Extraction: Extract the aqueous filtrate with an organic solvent like ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by recrystallization

or column chromatography.

Characterization: Keto-Enol Equilibrium Study
The study of the keto-enol dynamics often involves transient spectroscopy.[3]

Protocol: Flash Photolysis for Enol Generation

Precursor: A photolabile precursor, such as 2-diazocyclohexane-1,3-dione, is used.[3]

Solution Preparation: Prepare an aqueous solution of the precursor, buffered to the desired

pH.

Photolysis: Subject the solution to a high-intensity laser pulse (e.g., a nanosecond pulse

from an excimer laser) to generate a reactive intermediate (an acylketene).[3]

Hydration & Isomerization: The ketene rapidly hydrates in the aqueous solution to form the

enol of 2-oxocyclopentanecarboxylic acid. This enol then isomerizes to the keto form.[3]
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Spectroscopic Monitoring: Monitor the changes in absorbance over time using a UV-Vis

spectrophotometer. The decay of the enol species and the formation of the keto form can be

observed, allowing for the calculation of rate constants for ketonization.[3]

Data Analysis: Analyze the kinetic data at various pH values to determine the rate constants

and subsequently the equilibrium and acidity constants for the entire system.[3]
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Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Data
While comprehensive spectral data for the acid itself is not widely published, its features can be

inferred from the spectra of its esters and general principles of spectroscopy for carboxylic

acids and ketones.

Spectroscopic Technique Expected Features Reference

¹H NMR

-COOH: Very broad singlet, δ ≈

10-12 ppm. α-H: Multiplet, δ ≈

3.0-3.5 ppm. Ring -CH₂-:

Multiplets, δ ≈ 1.8-2.5 ppm.

[12]

¹³C NMR

C=O (acid): δ ≈ 170-180 ppm.

C=O (ketone): δ ≈ 200-215

ppm. α-C: δ ≈ 45-55 ppm. Ring

-CH₂-: δ ≈ 20-40 ppm.

[12][13]

IR Spectroscopy

O-H (acid): Very broad, strong

band, 2500-3300 cm⁻¹. C=O

(acid): Strong band, 1700-

1725 cm⁻¹ (dimer). C=O

(ketone): Strong band, 1740-

1750 cm⁻¹.

[13][14]

Mass Spectrometry (EI)

M⁺: Peak at m/z = 128.

Fragments: Loss of H₂O

(m/z=110), COOH (m/z=83),

and CO₂ (m/z=84).

[15][16]

Safety and Handling
Safety data for 2-Oxocyclopentanecarboxylic acid is not extensively documented, but based

on its functional groups and data for similar compounds, standard laboratory precautions are

necessary.[17][18]
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a

lab coat.[18]

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a

well-ventilated area or a fume hood.[17][18]

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to

fresh air. Seek medical attention if irritation persists.[18]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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